CID 139035587
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Overview
Description
1,2-Dipalmitoyl-sn-glycero-3-phospho(tempo)choline is a synthetic phospholipid compound. It is a derivative of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, where the phosphocholine headgroup is modified with a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) moiety. This compound is often used in biophysical studies due to its unique properties, including its ability to act as a spin label.
Preparation Methods
The synthesis of 1,2-dipalmitoyl-sn-glycero-3-phospho(tempo)choline typically involves the following steps:
Synthesis of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine: This can be achieved by reacting palmitic acid with glycerol to form 1,2-dipalmitoyl-sn-glycero-3-phosphate, which is then converted to 1,2-dipalmitoyl-sn-glycero-3-phosphocholine through phosphorylation.
Modification with TEMPO: The phosphocholine headgroup of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine is then modified with TEMPO to form 1,2-dipalmitoyl-sn-glycero-3-phospho(tempo)choline.
Chemical Reactions Analysis
1,2-Dipalmitoyl-sn-glycero-3-phospho(tempo)choline undergoes various chemical reactions, including:
Scientific Research Applications
1,2-Dipalmitoyl-sn-glycero-3-phospho(tempo)choline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-dipalmitoyl-sn-glycero-3-phospho(tempo)choline involves its ability to act as a spin label. The TEMPO moiety interacts with the surrounding environment, allowing researchers to study the dynamics and organization of lipid bilayers using ESR . The compound can also interact with proteins and other molecules in the membrane, providing insights into membrane-protein interactions .
Comparison with Similar Compounds
1,2-Dipalmitoyl-sn-glycero-3-phospho(tempo)choline is unique due to its TEMPO moiety, which allows it to act as a spin label. Similar compounds include:
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine: Lacks the TEMPO moiety and is commonly used in membrane studies.
1,2-Dimyristoyl-sn-glycero-3-phosphocholine: Another phospholipid used in membrane studies, but with shorter fatty acid chains.
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine: Similar structure but with an ethanolamine headgroup instead of phosphocholine.
Properties
Molecular Formula |
C48H94N2O9P |
---|---|
Molecular Weight |
874.2 g/mol |
InChI |
InChI=1S/C48H94N2O9P/c1-9-11-13-15-17-19-21-23-25-27-29-31-33-35-45(51)56-41-44(59-46(52)36-34-32-30-28-26-24-22-20-18-16-14-12-10-2)42-58-60(54,55)57-38-37-50(7,8)43-39-47(3,4)49(53)48(5,6)40-43/h43-44H,9-42H2,1-8H3 |
InChI Key |
NXILARBVRVTMRY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C1CC(N(C(C1)(C)C)[O])(C)C)OC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
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